molecular formula C22H29N5O2S B2978128 N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide CAS No. 922096-67-1

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide

Cat. No.: B2978128
CAS No.: 922096-67-1
M. Wt: 427.57
InChI Key: JVQYRPHNOJKRQY-UHFFFAOYSA-N
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Description

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide is a synthetic organic compound characterized by a hybrid structure combining a 1-methyl-1,2,3,4-tetrahydroquinoline (THQ) core, a piperidine ring, and a 1,3-thiazol-2-yl moiety linked via an ethanediamide bridge.

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]-N'-(1,3-thiazol-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2S/c1-26-10-5-6-16-14-17(7-8-18(16)26)19(27-11-3-2-4-12-27)15-24-20(28)21(29)25-22-23-9-13-30-22/h7-9,13-14,19H,2-6,10-12,15H2,1H3,(H,24,28)(H,23,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQYRPHNOJKRQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=NC=CS3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide typically involves multi-step organic reactions. The key steps include:

    Formation of the tetrahydroquinoline moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the piperidine ring: This step often involves nucleophilic substitution reactions where a suitable leaving group is replaced by a piperidine moiety.

    Thiazole ring formation: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling reactions: The final step involves coupling the synthesized intermediates using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the thiazole ring to a thiazolidine ring.

    Substitution: The piperidine and thiazole rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydroquinoline moiety would yield quinoline derivatives, while reduction of the thiazole ring would produce thiazolidine derivatives.

Scientific Research Applications

N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Differences

  • Piperidine vs. Pyrrolidine Substituent : The target compound features a piperidin-1-yl group (6-membered ring), whereas the analog in contains a pyrrolidin-1-yl group (5-membered ring). This difference influences steric bulk, ring strain, and basicity, which may alter receptor interactions .
  • Thiazole vs. Methylphenyl Group: The thiazol-2-yl moiety in the target compound replaces the 3-methylphenyl group in the analog.

Physicochemical Properties

Property Target Compound (Thiazol-2-yl) Analog (CAS 921923-94-6)
Molecular Formula C24H29N5O2S C25H32N4O2
Molecular Weight ~463.6 g/mol 420.5 g/mol
Key Functional Groups Thiazole, THQ, Piperidine Methylphenyl, THQ, Pyrrolidine

The sulfur atom in the thiazole group increases molecular weight and may improve solubility due to polarizable sulfur interactions. Conversely, the analog’s methylphenyl group likely reduces aqueous solubility .

Broader Context of Heterocyclic Analogs

lists compounds such as N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide (CAS 872704-30-8), which share heterocyclic features (e.g., thiadiazole, pyridazine) with the target compound. These analogs highlight the pharmaceutical relevance of sulfur-containing heterocycles, though their distinct backbones limit direct comparisons .

Methodological Considerations

Crystallographic data for such compounds may rely on tools like SHELX (), widely used for small-molecule structure refinement. However, the absence of crystallographic data for the target compound precludes detailed conformational analysis .

Biological Activity

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide is a synthetic compound that has attracted attention for its potential biological activities. This article delves into its biological activity based on available research findings, chemical properties, and case studies.

The compound's chemical structure is characterized by the following properties:

PropertyValue
Molecular FormulaC22H32N4O2
Molecular Weight384.52 g/mol
LogP (Partition Coefficient)1.316
Water Solubility (LogSw)-2.17
pKa (Acid Dissociation Constant)8.53
Polar Surface Area54.989 Ų

These properties suggest that the compound is moderately lipophilic and may have limited water solubility, influencing its absorption and distribution in biological systems.

The mechanism of action for this compound likely involves interactions with specific molecular targets:

Molecular Targets:

  • Enzymes: The compound may inhibit or activate enzymes involved in various biochemical pathways.
  • Receptors: It may bind to receptors on cell surfaces, modulating their activity.
  • Signaling Pathways: The compound could influence signaling pathways affecting cellular processes such as proliferation and apoptosis.

Neuroprotective Effects

Preliminary studies on related compounds indicate potential neuroprotective effects. For instance, compounds derived from tetrahydroquinoline structures have been investigated for their ability to inhibit neuronal nitric oxide synthase (nNOS), which plays a role in various neurological disorders . Inhibitors of nNOS have shown promise in preclinical models for conditions such as stroke and neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

  • Inhibition of nNOS:
    • A study demonstrated that certain tetrahydroquinoline analogs exhibited selective inhibition of nNOS over other nitric oxide synthases (eNOS and iNOS), suggesting potential therapeutic applications in neuroprotection .
  • Antimicrobial Studies:
    • Compounds with similar moieties were shown to possess significant activity against various bacterial strains, indicating that this compound may also exhibit antimicrobial properties .
  • Potential in Treating Trypanosomiasis:
    • Related thiazole derivatives have demonstrated efficacy against Trypanosoma brucei, the causative agent of human African trypanosomiasis. These findings highlight the potential for developing new treatments based on structural analogs .

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